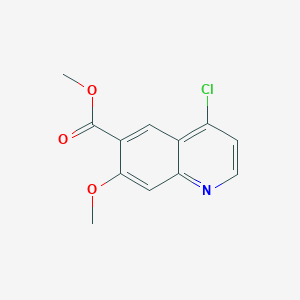

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-16-11-6-10-7(9(13)3-4-14-10)5-8(11)12(15)17-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDSGYZATMCUDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60627292 | |

| Record name | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205448-66-4 | |

| Record name | Methyl 4-chloro-7-methoxyquinoline-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60627292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a quinoline derivative that serves as a crucial intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural framework is a key component in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. This technical guide provides a comprehensive overview of the available chemical, physical, and biological data for this compound, including its synthesis, and known applications. While it is primarily recognized as a synthetic precursor, this document consolidates the existing knowledge to support further research and development efforts.

Chemical and Physical Properties

This compound is a solid at room temperature, often appearing as a bright yellow or orange substance.[1] It belongs to the quinoline class of heterocyclic aromatic compounds.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 205448-66-4 | [2][3] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [2][3] |

| Molecular Weight | 251.66 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Melting Point | >125°C (decomposition) | [1] |

| Boiling Point | 377.4 ± 37.0 °C (Predicted) | [1] |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) | [1] |

| Appearance | Bright yellow or orange solid | [1] |

Table 2: Spectroscopic Data

| Type | Data | Source |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.83 (d, J = 4.77 Hz, 1H), 8.41 (s, 1H), 7.66 (d, J = 4.77 Hz, 1H), 7.60 (s, 1H), 3.98 (s, 3H), 3.87 (s, 3H) | [4] |

Synthesis

The synthesis of this compound has been reported through various methods. A common and well-documented laboratory-scale synthesis involves the chlorination of a precursor molecule.

Experimental Protocol: Synthesis from Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

This protocol describes the conversion of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate to the target compound using thionyl chloride.

Materials:

-

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate

-

Ice water

-

Sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Nitrogen gas (N₂)

Procedure:

-

To a reaction vessel containing thionyl chloride (30.00 mL), add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (3.00 g, 12.86 mmol).[4]

-

Add a catalytic amount of N,N-dimethylformamide (93.99 mg, 1.29 mmol) to the reaction mixture.[4]

-

Heat the reaction solution to an external temperature of 90°C under a nitrogen atmosphere and allow it to reflux for 1 hour.[4]

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up. The residue is dissolved in ice water (50 mL).[4]

-

Extract the aqueous layer with ethyl acetate (2 x 20 mL) followed by dichloromethane (5 x 30 mL).[4]

-

Combine the dichloromethane extracts and wash with sodium chloride solution (2 x 20 mL).[4]

-

Dry the organic phase over anhydrous sodium sulfate.[4]

-

Concentrate the solution under reduced pressure to yield this compound.[4]

Expected Yield: Approximately 76.32% (2.60 g).[4]

Biological Activity and Applications

This compound is primarily utilized as a key building block in the synthesis of more complex, biologically active molecules.[5]

Antitumor Applications

This compound is a known intermediate in the synthesis of potent antitumor agents, including the multi-kinase inhibitor Lenvatinib.[6] The quinoline scaffold is a common feature in many kinase inhibitors, and the specific substitution pattern of this molecule makes it a valuable precursor. It has been suggested that compounds derived from this intermediate may inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation.[5]

Antimalarial Potential

Quinoline-based compounds have a long history as antimalarial drugs. This compound serves as an intermediate for the synthesis of novel antimalarial agents.[5] It has been reported to be an intermediate for compounds with potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[5]

Signaling Pathways and Mechanism of Action

The direct interaction of this compound with specific signaling pathways has not been extensively studied, as it is primarily considered a synthetic intermediate. The biological effects observed are generally attributed to the final drug molecules synthesized from it. For instance, Lenvatinib, derived from this intermediate, targets multiple receptor tyrosine kinases (RTKs) involved in tumor proliferation and angiogenesis, including vascular endothelial growth factor (VEGF) receptors, fibroblast growth factor (FGF) receptors, and others.

Safety and Handling

Based on available safety data, this compound is associated with the following hazards:

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry. Its primary significance lies in its role as a precursor for the synthesis of potent therapeutic agents. While detailed biological studies on the compound itself are limited, its importance in the drug development pipeline, particularly for anticancer and antimalarial drugs, is well-established. This guide provides a summary of the currently available technical information to aid researchers in its application for the synthesis of novel and effective pharmaceuticals. Further investigation into the direct biological activities and a more detailed physicochemical characterization of this compound could reveal additional applications.

References

Technical Guide: Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS 205448-66-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, identified by CAS number 205448-66-4, is a quinoline derivative that serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure is foundational for the development of targeted therapies, most notably as a key building block in the manufacture of the multi-kinase inhibitor Lenvatinib.[2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and its role in pharmaceutical manufacturing.

Chemical Structure and Properties

The molecular structure of this compound consists of a quinoline core substituted with a chloro group at the 4-position, a methoxy group at the 7-position, and a methyl carboxylate group at the 6-position.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 205448-66-4 |

| Molecular Formula | C12H10ClNO3 |

| Molecular Weight | 251.67 g/mol [3] |

| IUPAC Name | This compound[4] |

| InChI Key | DDDSGYZATMCUDW-UHFFFAOYSA-N[5] |

| SMILES | O=C(C1=C(OC)C=C2N=CC=C(Cl)C2=C1)OC[5] |

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Solid, Light Orange to Orange[6] |

| Melting Point | >125°C (decomposition)[6] |

| Boiling Point | 377.4 ± 37.0 °C (Predicted) |

| Density | 1.320 ± 0.06 g/cm³ (Predicted) |

| Solubility | DMSO (Slightly), Methanol (Slightly)[6] |

| Topological Polar Surface Area (TPSA) | 48.4 Ų[4] |

| XLogP3 | 2.6[4] |

| Number of Hydrogen Bond Acceptors | 4[5] |

| Number of Hydrogen Bond Donors | 0[5] |

| Number of Rotatable Bonds | 3[5] |

Synthesis and Experimental Protocols

This compound is synthesized from Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate. The following is a detailed experimental protocol for its synthesis.

Synthesis of this compound

Materials:

-

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

-

Thionyl chloride (SOCl₂)

-

N,N-dimethylformamide (DMF)

-

Ice water

-

Ethyl acetate

-

Dichloromethane

-

Sodium chloride solution (brine)

-

Anhydrous sodium sulfate

Procedure:

-

To 30.00 mL of thionyl chloride, add 3.00 g (12.86 mmol) of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate.[3]

-

Add 93.99 mg (1.29 mmol) of N,N-dimethylformamide to the reaction mixture.[3]

-

Under a nitrogen atmosphere, heat the reaction solution to an external temperature of 90°C and allow it to reflux for 1 hour.[3]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[3]

-

Upon completion, concentrate the reaction mixture to dryness.[3]

-

Dissolve the residue in 50 mL of ice water.[3]

-

Extract the aqueous solution twice with 20 mL of ethyl acetate.[3]

-

Subsequently, extract the aqueous phase five times with 30 mL of dichloromethane.[3]

-

Combine the dichloromethane extracts and wash them twice with 20 mL of sodium chloride solution.[3]

-

Dry the organic phase over anhydrous sodium sulfate.[3]

-

Concentrate the solution under reduced pressure to yield the final product.[3]

Expected Yield: 2.60 g (9.81 mmol), 76.32% yield, with 95% purity as a mixed solid.[3]

Characterization

The synthesized product can be characterized using various analytical techniques.

-

¹H NMR (400 MHz, DMSO-d₆): δ 3.87 (s, 3H), 3.98 (s, 3H), 7.60 (s, 1H), 7.66 (d, J = 4.77 Hz, 1H), 8.41 (s, 1H), 8.83 (d, J = 4.77 Hz, 1H).[3]

-

Other potential analytical methods for characterization include HPLC, Mass Spectrometry (MS), and Infrared (IR) spectroscopy .[7]

Role in Pharmaceutical Synthesis

The primary application of this compound is as a key intermediate in the synthesis of the anti-cancer drug Lenvatinib.[2] It serves as the precursor to 4-chloro-7-methoxyquinoline-6-carboxamide, which is a direct component in the final steps of Lenvatinib's synthesis.

Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

Materials:

-

This compound

-

Ammonia

-

Dichloromethane

Procedure:

-

In a 500 mL three-necked flask, add 200 mL (5.2 mol) of ammonia.[8]

-

Add 10 g (39.8 mmol) of this compound to the flask.[8]

-

Heat the mixture to 60°C and react for 4 hours.[8]

-

After the reaction is complete, cool the mixture to room temperature.[8]

-

Perform three extractions with dichloromethane to isolate the product.[8]

Expected Yield: A light yellow solid with a yield of 85.17%.[8]

Synthetic Pathway to Lenvatinib

The following diagram illustrates the synthetic workflow from the precursor of this compound to Lenvatinib.

Caption: Synthetic pathway to Lenvatinib.

Biological Activity

While primarily utilized as a chemical intermediate, some studies suggest that quinoline derivatives, including this compound, may possess intrinsic biological activities. Research has indicated potential for this compound and its derivatives to exhibit antitumor and antimalarial properties.[9] It has been suggested that it may inhibit cancer cell growth by inducing apoptosis and has shown activity against Plasmodium falciparum, the parasite responsible for malaria.[9] However, its predominant and well-documented role remains as a precursor in drug synthesis rather than a therapeutic agent itself.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statements |

| GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation[4]H319: Causes serious eye irritation[4]H335: May cause respiratory irritation[4] |

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use only in a well-ventilated area.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash skin thoroughly after handling.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If on skin: Wash with plenty of water.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

Conclusion

This compound is a vital chemical intermediate with a well-defined role in the synthesis of the targeted anti-cancer therapy, Lenvatinib. Its synthesis is a multi-step process that requires careful control of reaction conditions. While it may possess some intrinsic biological activity, its primary value to the pharmaceutical industry is as a foundational building block for more complex active pharmaceutical ingredients. This guide provides essential technical information for researchers and developers working with this compound.

References

- 1. zhishangbio.com [zhishangbio.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. This compound | C12H10ClNO3 | CID 22646520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 205448-66-4 | this compound | Chlorides | Ambeed.com [ambeed.com]

- 6. This compound | 205448-66-4 [chemicalbook.com]

- 7. 205448-66-4|this compound|BLD Pharm [bldpharm.com]

- 8. 4-chloro-7-Methoxyquinoline-6-carboxaMide synthesis - chemicalbook [chemicalbook.com]

- 9. nbinno.com [nbinno.com]

Synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate from 4-chloro-7-methoxyquinoline-6-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate from its corresponding carboxylic acid, 4-chloro-7-methoxyquinoline-6-carboxylic acid. This quinoline derivative is a key intermediate in the synthesis of various pharmaceutical compounds, including antimalarial and antitumor agents.[1] Notably, it is a building block for Lenvatinib, a multi-target tyrosine kinase inhibitor used in cancer therapy.[2] This document provides a comprehensive overview of a common synthetic method, including a detailed experimental protocol, quantitative data, and a visualization of the synthetic workflow.

Chemical Synthesis

The conversion of 4-chloro-7-methoxyquinoline-6-carboxylic acid to this compound is typically achieved through a Fischer esterification. This acid-catalyzed reaction involves treating the carboxylic acid with an excess of methanol.[1][3][4] The use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is crucial for protonating the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity and facilitating nucleophilic attack by methanol.[3][4] The reaction is reversible, and to drive the equilibrium towards the ester product, methanol is often used as the solvent to ensure it is in large excess.[3][4]

Quantitative Data

The following table summarizes the key quantitative data from a reported synthesis of this compound. It is important to note that this data is from a synthesis route starting with Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate and thionyl chloride, but it provides a useful reference for the expected outcome.[5][6]

| Parameter | Value | Reference |

| Starting Material | Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate | [5][6] |

| Reagents | Thionyl chloride, N,N-dimethylformamide | [5][6] |

| Reaction Time | 1 hour | [5][6] |

| Reaction Temperature | 90 °C (reflux) | [5][6] |

| Yield | 76.32% | [5][6] |

| Purity | 95% | [5][6] |

| Molecular Formula | C12H10ClNO3 | [5] |

| Molecular Weight | 251.67 g/mol | [5] |

Experimental Protocol: Fischer Esterification

This section outlines a representative experimental protocol for the synthesis of this compound via Fischer esterification.

Materials:

-

4-chloro-7-methoxyquinoline-6-carboxylic acid

-

Anhydrous methanol

-

Concentrated sulfuric acid (or p-toluenesulfonic acid)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (or sodium sulfate)

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-chloro-7-methoxyquinoline-6-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Workup: Dissolve the residue in ethyl acetate and carefully wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Subsequently, wash with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A flowchart of the synthesis process.

Biological Context and Signaling Pathways

Quinoline derivatives are known to possess a wide range of biological activities.[7] While the direct target of this compound is not extensively documented, its role as an intermediate in the synthesis of Lenvatinib, a tyrosine kinase inhibitor, is significant.[2] Furthermore, structurally related 4-amino-7-chloroquinoline derivatives have been identified as agonists of the nuclear receptor NR4A2 (Nurr1).[8] NR4A2 is a key transcription factor in the development and maintenance of midbrain dopamine neurons and is implicated in the pathology of Parkinson's disease.[8] Agonism of NR4A2 by these compounds can lead to the transcriptional activation of genes involved in dopamine synthesis and the suppression of neurotoxic pro-inflammatory genes in glial cells.[8]

The diagram below illustrates a simplified signaling pathway involving NR4A2 that could be modulated by 4-chloroquinoline derivatives.

References

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [wap.guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. This compound | 205448-66-4 [chemicalbook.com]

- 7. zhishangbio.com [zhishangbio.com]

- 8. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Quinoline Carboxylate Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The quinoline ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly those bearing a carboxylate functional group, have garnered significant attention due to their broad spectrum of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the biological activities of quinoline carboxylate derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antimalarial properties. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.

Anticancer Activity

Quinoline carboxylate derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of crucial cellular processes such as DNA replication and repair, cell cycle progression, and signal transduction.

Mechanism of Action

A primary mechanism by which these derivatives exert their anticancer effects is through the inhibition of topoisomerases , enzymes that are critical for resolving DNA topological problems during replication, transcription, and recombination. By stabilizing the topoisomerase-DNA cleavage complex, these compounds lead to the accumulation of DNA strand breaks and ultimately trigger apoptosis.[1][2]

Furthermore, several quinoline carboxylate derivatives function as kinase inhibitors , targeting signaling pathways that are frequently dysregulated in cancer, such as the PI3K/Akt/mTOR pathway.[3][4] Inhibition of these pathways can disrupt tumor growth, proliferation, and survival. Some derivatives have also been shown to induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins.[5]

Quantitative Anticancer Activity Data

The anticancer potency of quinoline carboxylate derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following table summarizes the IC50 values for representative compounds.

| Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2,4-Disubstituted quinoline derivatives | SF-295 (CNS), HCT-8 (Colon), HL-60 (Leukemia) | 0.314 - 4.65 µg/cm³ | [6] |

| N-alkylated, 2-oxoquinoline derivatives | HEp-2 (Larynx) | 49.01 - 77.67% inhibition | [6] |

| 2-phenylquinolin-4-amine derivatives (7a, 7d, 7i) | HT-29 (Colon) | 8.12, 9.19, 11.34 | [7] |

| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 7.5 (48h) | [8] |

| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cell lines | 7.2 (SIRT3 inhibition) | [9][10] |

| Quinoline-2-carboxylic acid aryl ester | PC3 (Prostate) | 26 µg/mL | [11] |

| Quinoline-3-carboxylate derivatives (4m, 4n) | MCF-7 (Breast) | 0.33 | |

| Quinoline-3-carboxylate derivatives (4k, 4m) | K562 (Leukemia) | 0.28 | |

| 3-quinoline derivatives (11, 12, 13, 14) | MCF7 (Breast) | 29.8, 39.0, 40.0, 40.4 | [6] |

| Quinoline-based thiadiazole derivatives (7b) | Various | 72.13, 70.82, 61.01 | [12] |

| Quinoline Schiff bases (Cd2(HL)2](CH3COO)2) | HCT116 (Colorectal) | 0.329 µg/ml | [13] |

Antimicrobial Activity

Quinoline carboxylate derivatives have a long-standing history as effective antimicrobial agents. The core scaffold is central to the activity of many synthetic antibiotics. Their mode of action often involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Quinoline-sulfonamide hybrids (QS3) | E. coli, E. faecalis, P. aeruginosa, S. typhi | 128, 128, 64, 512 | [14] |

| Novel quinoline derivatives (9, 10, 11, 12, 13, 14) | S. aureus, S. pyrogens, S. typhi, P. aeruginosa, E. coli | 0.12 - >1024 | [15] |

| 2-sulfoether-4-quinolone derivative (15) | S. aureus, B. cereus | 0.8 µM | [16] |

| 2-fluoro 9-oxime ketolides and carbamoyl quinolones hybrids (16, 17, 18) | S. pneumoniae ATCC 49619 | ≤ 0.008 | [15] |

| Quinoline derivative (43a) | Various bacterial strains | 0.62 | [17] |

| Quinoline derivative (63b, 63f, 63h, 63i, 63l) | E. coli | 100 | [17] |

| Quinoline derivative (63k) | P. aeruginosa | 100 | [17] |

| Quinoline-based hydroxyimidazolium hybrids | C. neoformans | 15.6 - 250 | [12] |

| Quinoline derivative (5d) | MRSA, VRE | 4 - 16 | [18] |

Anti-inflammatory Activity

Certain quinoline carboxylate derivatives have demonstrated potent anti-inflammatory effects. Their mechanism of action often involves the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory enzymes and cytokines.

Mechanism of Action

A key mechanism is the inhibition of the NF-κB (Nuclear Factor-kappa B) signaling pathway . NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response. By preventing the activation and nuclear translocation of NF-κB, these compounds can effectively suppress inflammation.

Quantitative Anti-inflammatory Activity Data

The in vitro anti-inflammatory activity is often assessed by measuring the inhibition of inflammatory mediators in cell-based assays.

| Derivative Class | Assay | IC50 (µM) | Reference |

| Quinoline derivatives (6, 8a, 9-11, 13, 21, 24) | TNF-α-induced NF-κB activity | 7.1 - 12.1 | [19] |

| NitroFQ derivative (3b) | LPS-induced NO scavenging | Potent | [19] |

| Quinoline-based thiadiazole derivatives (14, 15) | COX-1 inhibition | 15 - 26 | [10] |

| Quinoline-based thiadiazole derivatives (14, 16) | COX-2 inhibition | 5.0 - 17.6 | [10] |

| Quinoline-based thiadiazole derivatives | 5-LOX inhibition | 0.6 - 8.5 | [10] |

Antimalarial Activity

The quinoline scaffold is the cornerstone of several pivotal antimalarial drugs, including chloroquine and mefloquine. Research into novel quinoline carboxylate derivatives continues to be a vital area in the fight against malaria, particularly with the emergence of drug-resistant parasite strains.

Quantitative Antimalarial Activity Data

The antiplasmodial activity is typically reported as the half-maximal effective concentration (EC50) or IC50 against Plasmodium falciparum strains.

| Derivative Class | P. falciparum Strain | EC50/IC50 | Reference |

| Quinoline-4-carboxamide (Screening hit 1) | 3D7 | 120 nM (EC50) | [20][21] |

| Quinoline-4-carboxamide (DDD107498) | Chloroquine-Sensitive & Resistant | 1 nM (IC50) | [11] |

| 7-(2-phenoxyethoxy)-4(1H)-quinolones | Drug-resistant strains | as low as 0.15 nM (EC50) | [22] |

| Quinolinyl thiourea analog (1) | Chloroquine-resistant | 1.2 µM (IC50) | |

| 5-aryl-8-aminoquinoline derivatives (2, 3, 4) | Drug-resistant | 5 - 8 (IC50) | [22] |

| Quinoline triazole derivatives (9, 10, 11) | D10 (Chloroquine-sensitive) | 349 - 1247 nM (IC50) | [22] |

| Tetrahydropyridine-appended 8-aminoquinoline (40c) | 3D7, RKL-9 (resistant) | 1.99 µM, 5.69 µM (EC50) | |

| Pyridyl-vinyl quinoline-triazole analogue (A) | Dd2 (resistant) | 0.04 µM (EC50) | [23] |

| Nopol-based quinoline amides (5, 6) | Pf3D7 | 26.4 µM, 17.1 µM (EC50) | [24] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of quinoline carboxylate derivatives.

In Vitro Cytotoxicity Assays

This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.[7][25][26]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.[3]

-

Treat cells with various concentrations of the quinoline carboxylate derivative and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7][14]

-

Remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[14][25]

-

Measure the absorbance at 570 nm using a microplate reader.[3][14]

-

This assay measures the release of the cytosolic enzyme LDH from cells with damaged plasma membranes.[7][24]

-

Principle: LDH released into the culture medium catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product.

-

Procedure:

-

Seed cells in a 96-well plate and treat with the test compounds as described for the MTT assay.

-

After incubation, centrifuge the plate at 250 x g for 10 minutes.[7]

-

Carefully transfer 50-100 µL of the supernatant to a new 96-well plate.[7]

-

Add 100 µL of the LDH reaction mixture (containing catalyst and dye solution) to each well.[7]

-

Incubate at room temperature for up to 30 minutes, protected from light.[7]

-

Measure the absorbance at a wavelength between 490-500 nm.[7]

-

Antimicrobial Susceptibility Testing

This is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][2][27]

-

Procedure:

-

Prepare a series of two-fold dilutions of the quinoline carboxylate derivative in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[27]

-

Prepare a standardized inoculum of the test microorganism (adjusted to 0.5 McFarland standard).[1]

-

Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[23]

-

Include a growth control well (no compound) and a sterility control well (no bacteria).[1]

-

Incubate the plate at 35 ± 2 °C for 16 to 20 hours.[23]

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[1]

-

This method is used for preliminary screening of antimicrobial activity.[16][20]

-

Procedure:

-

Prepare an agar plate and inoculate it with a standardized suspension of the test microorganism to create a lawn of growth.[8]

-

Aseptically punch wells (6-8 mm in diameter) into the agar.[16]

-

Add a specific volume (e.g., 20-100 µL) of the quinoline carboxylate derivative solution at a known concentration into each well.[16]

-

Incubate the plate under appropriate conditions for the test microorganism.

-

Measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited).[8]

-

In Vivo Anti-inflammatory Assay

This is a classic model of acute inflammation.[28][29][30]

-

Principle: Subplantar injection of carrageenan induces a localized inflammatory response characterized by edema (swelling). The anti-inflammatory effect of a test compound is measured by its ability to reduce this swelling.

-

Procedure:

-

Administer the quinoline carboxylate derivative or vehicle to groups of rats.

-

After a specific time (e.g., 30-60 minutes), inject 100 µL of 1% carrageenan suspension in saline into the subplantar region of the right hind paw of each rat.[28][29]

-

Measure the paw volume using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[29][30]

-

The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

-

In Vitro Anti-inflammatory Assay

This assay evaluates the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide.[31][32]

-

Procedure:

-

Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the quinoline carboxylate derivative for a specific duration.

-

Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) to induce NO production.[31]

-

After 24 hours of incubation, collect the cell culture supernatant.[32]

-

Determine the nitrite concentration in the supernatant using the Griess reagent.[32] The absorbance is measured at 540 nm.[17][32]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of quinoline carboxylate derivatives.

Caption: Workflow for the MTT cell viability assay.

Caption: Inhibition of the NF-κB signaling pathway.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Caption: Mechanism of topoisomerase inhibition.

Conclusion

Quinoline carboxylate derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents underscores their potential for the development of new therapeutics. The ability to readily modify the quinoline scaffold allows for the fine-tuning of their pharmacological profiles, offering a rich area for future drug discovery and development efforts. The data and protocols presented in this guide provide a solid foundation for researchers to further explore the therapeutic potential of this important class of molecules.

References

- 1. Broth Microdilution | MI [microbiology.mlsascp.com]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. broadpharm.com [broadpharm.com]

- 5. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 8. hereditybio.in [hereditybio.in]

- 9. botanyjournals.com [botanyjournals.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. chemistnotes.com [chemistnotes.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ymerdigital.com [ymerdigital.com]

- 24. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 25. MTT assay protocol | Abcam [abcam.com]

- 26. 4.8. Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema [bio-protocol.org]

- 27. benchchem.com [benchchem.com]

- 28. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 29. researchgate.net [researchgate.net]

- 30. inotiv.com [inotiv.com]

- 31. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]

- 32. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Profile of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a quinoline derivative that serves as a critical intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular structure, characterized by a substituted quinoline core, makes it a valuable building block in medicinal chemistry. Notably, it is a key precursor in the production of Lenvatinib, a multi-target tyrosine kinase inhibitor used in cancer therapy.[3][4] This guide provides a comprehensive overview of the available and expected spectroscopic data for this compound, along with standardized experimental protocols for its characterization.

Physicochemical Properties

This compound is typically a bright yellow or orange solid at room temperature.[1]

| Property | Value | Reference |

| CAS Number | 205448-66-4 | [5][6] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [5][7] |

| Molecular Weight | 251.67 g/mol | [6] |

| IUPAC Name | This compound | [5] |

| Canonical SMILES | COC1=CC2=NC=CC(=C2C=C1C(=O)OC)Cl | [5] |

Spectroscopic Data

The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The reported ¹H NMR data for this compound in DMSO-d₆ is as follows:[1][6]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (J, Hz) |

| 8.83 | Doublet (d) | 1H | H-2 | 4.77 |

| 8.41 | Singlet (s) | 1H | H-5 | |

| 7.66 | Doublet (d) | 1H | H-3 | 4.77 |

| 7.60 | Singlet (s) | 1H | H-8 | |

| 3.98 | Singlet (s) | 3H | -OCH₃ (at C-7) | |

| 3.87 | Singlet (s) | 3H | -COOCH₃ |

¹³C NMR Data

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Although a specific experimental spectrum for this compound is not provided in the search results, the characteristic absorption bands can be predicted based on its structure.

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~3000-3100 | Aromatic C-H | Stretch |

| ~2850-2960 | -CH₃ | Stretch |

| ~1720-1740 | Ester C=O | Stretch |

| ~1500-1600 | Aromatic C=C | Stretch |

| ~1200-1300 | Ester C-O | Stretch |

| ~1000-1150 | Aryl Ether C-O | Stretch |

| ~750-850 | C-Cl | Stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and molecular formula of a compound. For this compound, the expected molecular ion peak [M]⁺ would correspond to its molecular weight. Due to the presence of chlorine, a characteristic isotopic pattern ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) is expected.

| m/z Value | Ion |

| ~251 | [M]⁺ (with ³⁵Cl) |

| ~253 | [M+2]⁺ (with ³⁷Cl) |

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve approximately 10-20 mg of the compound in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

-

¹H NMR Acquisition :

-

The spectrum is typically acquired on a 400 MHz or higher field spectrometer.

-

A standard single-pulse experiment is used.

-

Key parameters include a spectral width of approximately 10-12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

A proton-decoupled pulse sequence is commonly used to simplify the spectrum.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are generally required.

-

-

Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or zinc selenide).

-

Spectrum Acquisition :

-

Ensure the ATR crystal is clean by taking a background spectrum.

-

Apply pressure to the sample using the anvil to ensure good contact with the crystal.

-

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing : The resulting spectrum is displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry Protocol (Electrospray Ionization - ESI)

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of about 1-10 µg/mL.

-

Infusion and Ionization : The sample solution is introduced into the ESI source at a constant flow rate. A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.

-

Mass Analysis : The generated ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Key Processes

Synthesis of Lenvatinib

This compound is a pivotal intermediate in the synthesis of Lenvatinib. The following diagram illustrates a simplified reaction pathway.

Caption: Synthetic pathway from the title compound to Lenvatinib.

General Spectroscopic Workflow

The characterization of a synthesized compound like this compound follows a logical workflow to confirm its identity and purity.

Caption: General workflow for spectroscopic characterization.

Conclusion

This compound is a compound of significant interest in pharmaceutical synthesis. Its spectroscopic profile, anchored by definitive ¹H NMR data and predictable IR, ¹³C NMR, and MS characteristics, allows for its unambiguous identification. The methodologies and data presented in this guide serve as a valuable resource for researchers and professionals involved in the synthesis and quality control of this important chemical intermediate.

References

- 1. This compound | 205448-66-4 [chemicalbook.com]

- 2. zhishangbio.com [zhishangbio.com]

- 3. guidechem.com [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C12H10ClNO3 | CID 22646520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Methyl-4-Chloro-7-methoxyquinoline-6-carboxylate [lgcstandards.com]

An In-depth Technical Guide to the Solubility and Stability of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate is a key intermediate in the synthesis of various pharmaceutical compounds, including targeted cancer therapies. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for its characterization, and presents relevant biological pathways and experimental workflows.

Chemical and Physical Properties

This compound is a quinoline derivative with the following chemical structure:

Table 1: General Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 205448-66-4 | [1] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |

| Molecular Weight | 251.66 g/mol | [1] |

| Appearance | White Fluffy Solid | [2] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Estimated 2-4 (quinoline nitrogen) |

Solubility Profile

Table 2: Estimated Solubility of this compound

| Solvent | Type | Estimated Solubility |

| Water | Aqueous | Very Low |

| Phosphate Buffer (pH 7.4) | Aqueous | Very Low |

| 0.1 N HCl | Aqueous (acidic) | Low to Moderate |

| Methanol | Polar Protic | Moderate to High |

| Ethanol | Polar Protic | Moderate |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |

| Dichloromethane (DCM) | Nonpolar | Moderate to High |

| Ethyl Acetate | Moderately Polar | Moderate |

Disclaimer: The values presented in Table 2 are estimations based on the general solubility of quinoline derivatives and have not been determined experimentally for this compound.

Stability Profile

The stability of this compound is a critical parameter for its handling, storage, and use in synthesis. Forced degradation studies are essential to identify potential degradation pathways and products.

Table 3: Predicted Stability of this compound under Stress Conditions

| Condition | Predicted Stability | Potential Degradation Products |

| Acidic (e.g., 0.1 N HCl) | Labile | Hydrolysis of the methyl ester to the corresponding carboxylic acid. |

| Basic (e.g., 0.1 N NaOH) | Highly Labile | Hydrolysis of the methyl ester and potential hydrolysis of the chloro group. |

| Oxidative (e.g., 3% H₂O₂) | Moderately Stable | N-oxidation of the quinoline ring, other oxidative degradation products. |

| Thermal (e.g., 60°C) | Stable | Minimal degradation expected under dry heat conditions for short durations. |

| Photolytic (e.g., UV/Vis light) | Potentially Labile | Photodegradation may occur upon prolonged exposure to light. |

Disclaimer: The stability profile in Table 3 is a prediction based on the chemical structure and general reactivity of similar compounds. Experimental verification is required.

Experimental Protocols

Thermodynamic Solubility Determination

This protocol outlines the shake-flask method to determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate buffer pH 7.4, methanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Add an excess amount of this compound to a glass vial containing a known volume of the selected solvent.

-

Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable mobile phase for HPLC analysis.

-

Prepare a series of standard solutions of the compound with known concentrations.

-

Analyze the diluted samples and standards by HPLC.

-

Construct a calibration curve from the standard solutions and determine the concentration of the dissolved compound in the samples.

-

Calculate the solubility in mg/mL or mol/L.

Forced Degradation Studies

This protocol describes the conditions for conducting forced degradation studies to assess the intrinsic stability of the compound.

Materials:

-

This compound

-

0.1 N Hydrochloric acid (HCl)

-

0.1 N Sodium hydroxide (NaOH)

-

3% Hydrogen peroxide (H₂O₂)

-

HPLC grade water and methanol

-

pH meter

-

Thermostatic oven

-

Photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Acidic Degradation: Dissolve the compound in a suitable solvent (e.g., methanol) and add an equal volume of 0.1 N HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize the sample before analysis.

-

Basic Degradation: Dissolve the compound in a suitable solvent and add an equal volume of 0.1 N NaOH. Incubate under the same conditions as the acidic degradation. Neutralize the sample before analysis.

-

Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep the sample at room temperature for a defined period.

-

Thermal Degradation: Place the solid compound in a thermostatic oven at an elevated temperature (e.g., 60°C or 80°C) for a defined period.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method. An HPLC-MS system can be used to identify the mass of the degradation products.

Signaling Pathway and Experimental Workflow Visualization

Vascular Endothelial Growth Factor (VEGF) Receptor Signaling Pathway

This compound is a precursor to compounds that can act as inhibitors of Vascular Endothelial Growth Factor (VEGF) receptor tyrosine kinases.[4] The VEGF signaling pathway is crucial in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[5] Inhibiting this pathway can be an effective anti-cancer strategy.

Caption: VEGF Receptor Signaling Pathway and Point of Inhibition.

Experimental Workflow for Solubility and Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the solubility and stability of a pharmaceutical intermediate like this compound.

References

- 1. This compound | C12H10ClNO3 | CID 22646520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. VEGF Pathway [merckmillipore.com]

- 5. cusabio.com [cusabio.com]

An In-depth Technical Guide to the Core Mechanism of Action of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate (CAS: 205448-66-4) is a quinoline derivative primarily recognized for its crucial role as a key intermediate in the synthesis of multi-target tyrosine kinase inhibitors, most notably Lenvatinib.[1][2] While its predominant application lies in synthetic chemistry, the inherent biological activities of the quinoline scaffold suggest potential, albeit less explored, direct mechanisms of action. This document provides a comprehensive overview of its established role in the synthesis of targeted cancer therapies and delves into the hypothesized mechanisms of action, including tyrosine kinase inhibition, antimalarial activity, and induction of apoptosis. Detailed experimental protocols are provided for researchers seeking to investigate these potential activities.

Core Application: A Key Intermediate in Lenvatinib Synthesis

The primary and well-documented role of this compound is as a pivotal building block in the manufacturing of Lenvatinib, an orally active inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Lenvatinib's mechanism of action involves targeting vascular endothelial growth factor (VEGF) receptors (VEGFR1-3), fibroblast growth factor (FGF) receptors (FGFR1-4), platelet-derived growth factor receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[3] The synthesis transforms the methyl ester of the quinoline core into a carboxamide, which is then coupled with the appropriate side chain to yield the final active pharmaceutical ingredient.[4][5]

Below is a generalized workflow illustrating the synthetic utility of this compound in the path to Lenvatinib.

Hypothesized Mechanisms of Action

While its role as an intermediate is clear, the quinoline structure is a well-known pharmacophore. The following sections explore potential direct biological activities of this compound based on its structural features and its relationship to known active molecules.

Inhibition of VEGF Receptor Tyrosine Kinases

Given that this molecule is a direct precursor to a potent VEGFR inhibitor, it is plausible that it possesses some intrinsic, albeit likely weaker, inhibitory activity against VEGFR or other related tyrosine kinases.[4] The 4-chloroquinoline core acts as a scaffold that, when appropriately modified, can fit into the ATP-binding pocket of the kinase domain, preventing autophosphorylation and downstream signaling.

The VEGF signaling cascade is critical for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[6] Inhibition of this pathway can lead to the suppression of tumor growth and metastasis.

Antimalarial Activity via Inhibition of Heme Crystallization

The quinoline ring is the foundational structure for many antimalarial drugs, including chloroquine. These drugs are believed to function by accumulating in the acidic food vacuole of the Plasmodium parasite.[7] Inside the vacuole, they interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion. By inhibiting the polymerization of heme into inert hemozoin crystals, free heme builds up, inducing oxidative stress and killing the parasite. It has been reported that this compound shows potent activity against Plasmodium falciparum.[7]

Direct Antitumor Activity via Induction of Apoptosis

Beyond specific kinase inhibition, some reports suggest that this compound exhibits general antitumor activity by inhibiting cell proliferation and inducing apoptosis (programmed cell death).[7] Apoptosis is a critical process for removing damaged or cancerous cells and is a common mechanism of action for many chemotherapeutic agents. This process can be initiated through various signaling cascades, often culminating in the activation of caspase enzymes, which execute the dismantling of the cell.

Quantitative Data

| Compound | Target(s) | IC50 (nM) | Assay Type |

| Lenvatinib | VEGFR2 (KDR) | 4 | Kinase Assay |

| Lenvatinib | VEGFR3 (FLT4) | 5.2 | Kinase Assay |

| Lenvatinib | FGFR1 | 46 | Kinase Assay |

| Lenvatinib | PDGFRα | 51 | Kinase Assay |

| Lenvatinib | KIT | 75 | Kinase Assay |

| Lenvatinib | RET | 31 | Kinase Assay |

| (Data are representative values compiled from public oncology resources and may vary based on specific assay conditions.) |

Experimental Protocols

The following protocols are provided as detailed methodologies for researchers to investigate the hypothesized mechanisms of action of this compound.

In Vitro VEGFR2 Kinase Inhibition Assay

This protocol describes a luminescence-based assay to measure the inhibition of VEGFR2 kinase activity. The assay quantifies the amount of ATP consumed during the phosphorylation reaction; a higher luminescence signal indicates less ATP used, and therefore greater kinase inhibition.[8][9]

-

Materials:

-

Recombinant human VEGFR2 enzyme

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase assay buffer (e.g., 40mM Tris, 20mM MgCl₂, 0.1mg/ml BSA, pH 7.5)

-

Test compound (dissolved in DMSO)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo® Max)

-

Solid white 96-well or 384-well plates

-

Luminometer

-

-

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).

-

Master Mix Preparation: Prepare a master mix containing kinase assay buffer, 100 µM ATP, and the poly(Glu, Tyr) substrate.

-

Reaction Setup:

-

To "Test Inhibitor" wells, add 5 µL of the diluted compound.

-

To "Positive Control" (100% activity) wells, add 5 µL of buffer with DMSO.

-

Add 10 µL of the Master Mix to all wells.

-

To initiate the reaction, add 10 µL of diluted VEGFR2 enzyme to the "Test Inhibitor" and "Positive Control" wells. To the "Blank" (0% activity) wells, add 10 µL of kinase buffer without the enzyme.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Signal Detection:

-

Equilibrate the plate and the ATP detection reagent to room temperature.

-

Add 25 µL of the ATP detection reagent to each well to stop the kinase reaction.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Measurement: Read the luminescence on a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive and blank controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

-

Heme Crystallization Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the formation of β-hematin (synthetic hemozoin) from hemin.[7][10][11]

-

Materials:

-

Hemin chloride

-

Dimethyl sulfoxide (DMSO)

-

Sodium acetate buffer (4.0 M, pH 4.8)

-

Test compound (dissolved in DMSO)

-

96-well microplate

-

Pyridine

-

HEPES buffer

-

Microplate reader

-

-

Procedure:

-

Hemin Solution: Prepare a 2 mM stock solution of hemin in DMSO.

-

Compound Plating: Add 2 µL of serially diluted test compound to the wells of a 96-well plate. Add 2 µL of DMSO for positive (no inhibition) and negative (no heme) controls.

-

Reaction Initiation: Add 100 µL of the 2 mM hemin stock to all wells except the negative control. Immediately add 50 µL of the sodium acetate buffer to all wells to induce crystallization.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours to allow for β-hematin formation.

-

Solubilization and Detection:

-

Centrifuge the plate to pellet the β-hematin crystals.

-

Carefully remove the supernatant.

-

Add 100 µL of a developing solution (e.g., 14% pyridine in 20 mM HEPES) to each well to dissolve the remaining uncrystallized heme, forming a colored pyridine-heme complex.

-

-

Measurement: Measure the absorbance at 405 nm. Higher absorbance corresponds to more uncrystallized heme, indicating greater inhibition.

-

Data Analysis: Calculate the percentage of inhibition for each concentration compared to controls and determine the IC50 value.

-

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based protocol distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[1][12]

-

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Cell culture medium and supplements

-

Test compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI) staining solution

-

1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4)

-

Flow cytometer

-

-

Procedure:

-

Cell Treatment: Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to adhere overnight. Treat the cells with various concentrations of this compound and a vehicle control (DMSO) for a specified time (e.g., 24, 48, or 72 hours).

-

Cell Harvesting:

-

Collect the culture medium, which contains floating (potentially apoptotic) cells.

-

Wash the adherent cells with PBS and detach them using trypsin.

-

Combine the detached cells with the cells from the culture medium. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

-

Staining:

-

Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples immediately by flow cytometry.

-

-

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Quantify the percentage of cells in each quadrant to determine the dose-dependent effect of the compound on apoptosis induction.

-

-

References

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. researchgate.net [researchgate.net]

- 4. guidechem.com [guidechem.com]

- 5. WO2019092625A1 - Process for the preparation of lenvatinib or its salts thereof - Google Patents [patents.google.com]

- 6. cusabio.com [cusabio.com]

- 7. Simple Colorimetric Inhibition Assay of Heme Crystallization for High-Throughput Screening of Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. benchchem.com [benchchem.com]

- 10. Colorimetric High-Throughput Screen for Detection of Heme Crystallization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2.4. Inhibition of β-hematin formation assay [bio-protocol.org]

- 12. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]

Unveiling the Therapeutic Potential of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, a quinoline derivative with the chemical formula C₁₂H₁₀ClNO₃, is a compound of significant interest in medicinal chemistry. While primarily recognized as a crucial building block in the synthesis of multi-targeted tyrosine kinase inhibitors, emerging evidence suggests its own intrinsic biological activities. This technical guide provides a comprehensive overview of the known and potential therapeutic targets of this compound, summarizing its established role as a pharmaceutical intermediate and exploring its putative standalone pharmacological properties. This document is intended to serve as a resource for researchers and drug development professionals investigating novel therapeutic agents.

Chemical and Physical Properties

This compound is a solid at room temperature, characterized by the following properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO₃ |

| Molecular Weight | ~251.66 g/mol |

| CAS Number | 205448-66-4 |

Established Role as a Synthetic Intermediate

The most well-documented application of this compound is as a key intermediate in the synthesis of Lenvatinib. Lenvatinib is a multi-targeted tyrosine kinase inhibitor approved for the treatment of various cancers. The synthesis of Lenvatinib from this quinoline derivative is a multi-step process.

Synthetic Workflow Overview

The general synthetic scheme involves the chemical modification of this compound to introduce the complex side chain characteristic of Lenvatinib. This process underscores the importance of the quinoline scaffold as a versatile platform for the development of targeted therapeutics.

Caption: Synthetic pathway from the core compound to Lenvatinib.

Potential Therapeutic Targets and Biological Activities

Antitumor Activity

Quinoline derivatives are a well-known class of compounds with demonstrated antitumor properties. It has been reported that this compound exhibits antitumor activity against several cancer cell lines.[1] The proposed mechanism involves the induction of apoptosis and the inhibition of cell proliferation.[1]

3.1.1. Potential Target: Vascular Endothelial Growth Factor (VEGF) Receptor Tyrosine Kinase

Given its role as a precursor to Lenvatinib, a potent VEGF receptor inhibitor, it is plausible that this compound itself may have some affinity for and inhibitory activity against VEGF receptor tyrosine kinases. These receptors are crucial mediators of angiogenesis, a process essential for tumor growth and metastasis.

Caption: Potential inhibition of the VEGF signaling pathway.

Antimalarial Activity

It has been reported that this compound demonstrates potent biological activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1] Quinoline-based compounds, such as chloroquine and quinine, have historically been cornerstone treatments for malaria, suggesting that this compound may share a similar mechanism of action.

Future Research Directions

The currently available information on the direct therapeutic targets of this compound is limited and primarily derived from secondary sources. To fully elucidate its therapeutic potential, further research is warranted in the following areas:

-

In vitro screening: Comprehensive screening of the compound against a panel of cancer cell lines and various microbial strains to determine its spectrum of activity and obtain quantitative data (e.g., IC₅₀ values).

-

Mechanism of action studies: Detailed molecular studies to identify the specific protein targets and signaling pathways modulated by the compound. This would involve techniques such as enzymatic assays, binding studies, and cellular imaging.

-

Structural biology: Co-crystallization of the compound with potential protein targets to understand the molecular basis of its activity and to guide the design of more potent derivatives.

Conclusion

This compound is a molecule of considerable interest, bridging the gap between a synthetic intermediate and a potential therapeutic agent. While its role in the synthesis of Lenvatinib is undisputed, preliminary reports of its antitumor and antimalarial activities suggest a broader pharmacological profile. The lack of detailed, publicly available primary research data on its standalone biological effects represents a significant knowledge gap. This technical guide serves as a call to the research community to further investigate the therapeutic potential of this intriguing quinoline derivative, which may hold the key to the development of new and effective treatments for cancer and infectious diseases.

References

A Comprehensive Technical Review of Methyl 4-chloro-7-methoxyquinoline-6-carboxylate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive review of the research surrounding Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document details its synthesis, chemical properties, and its significant role in the development of novel therapeutics, particularly in the realm of oncology.

Physicochemical Properties and Spectral Characterization

This compound is a quinoline derivative with the chemical formula C₁₂H₁₀ClNO₃ and a molecular weight of 251.66 g/mol .[1] It is a crucial building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of potent enzyme inhibitors.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |

| Molecular Weight | 251.66 g/mol | [1] |

| CAS Number | 205448-66-4 | [1] |

| Appearance | Not explicitly stated, but derivatives are often solids. | |

| Solubility | Soluble in organic solvents like DMSO and methanol. |

Spectral Data:

Full spectral characterization is essential for the unambiguous identification and quality control of this compound.

-

¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 8.83 (d, J = 4.77 Hz, 1H), 8.41 (s, 1H), 7.66 (d, J = 4.77 Hz, 1H), 7.60 (s, 1H), 3.98 (s, 3H), 3.87 (s, 3H).

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the chlorination of a quinolone precursor.

Experimental Protocol: Synthesis from Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

This protocol details the conversion of Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate to the target compound.

Materials:

-

Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

-

Thionyl chloride (SOCl₂)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Trichlorophosphate

-

Dichloromethane (CH₂Cl₂)

-

Sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice

Procedure:

-

To a reaction vessel, add Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate (1.0 eq).

-

Add thionyl chloride (a suitable volume to ensure complete reaction).

-

Add a catalytic amount of N,N-dimethylformamide.

-

Heat the reaction mixture to reflux (approximately 90-95 °C) and maintain for a period sufficient for the reaction to complete, monitoring by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and carefully quench with ice water.

-

Extract the aqueous layer with dichloromethane (3 x volumes).

-

Combine the organic layers and wash with brine (2 x volumes).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

A reported synthesis using a similar procedure afforded this compound in a 76.32% yield with a purity of 95%.

Role as a Key Intermediate in Drug Synthesis

This compound is a pivotal intermediate in the synthesis of a variety of pharmacologically active molecules, most notably as a precursor to potent anticancer agents. Its primary utility lies in the reactivity of the chloro group at the 4-position, which allows for nucleophilic substitution to introduce diverse functionalities.

Synthesis of 4-chloro-7-methoxyquinoline-6-carboxamide

The ester can be readily converted to the corresponding amide, a common precursor for further derivatization.

Experimental Protocol:

-

To a suitable reaction vessel, add this compound (1.0 eq).

-

Add a solution of ammonia.

-

Heat the reaction mixture at 60 °C for approximately 4 hours.

-

After cooling to room temperature, extract the product with dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield 4-chloro-7-methoxyquinoline-6-carboxamide.

This reaction has been reported to proceed with a yield of 85.17%.

Synthesis of 4-Aminoquinoline Derivatives as Anticancer Agents

The 4-chloro position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various amine-containing side chains. This is a common strategy for the synthesis of 4-aminoquinoline derivatives, a class of compounds known for their diverse biological activities, including anticancer properties.

General Experimental Protocol for N-Arylation:

-

In a reaction vessel, combine 4-chloro-7-methoxyquinoline-6-carboxamide (1.0 eq) and the desired aniline or amine derivative (1.1-1.5 eq).

-

Add a suitable solvent, such as THF/water.

-

The reaction can be promoted by microwave irradiation for a short duration (e.g., 10 minutes).

-

After the reaction is complete, the product can be isolated and purified using standard techniques like column chromatography.

This methodology allows for the rapid and efficient synthesis of a library of 4-anilinoquinoline derivatives.[4]

Biological Activity and Mechanism of Action

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and angiogenesis.

Inhibition of VEGFR-2 Signaling Pathway

A prominent target for many quinoline-based anticancer drugs is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5][6] VEGFR-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways include the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which ultimately lead to endothelial cell proliferation, migration, and survival.[7]